molecular formula C10H12FNO3 B7827105 2-Fluoro-4-methoxy-DL-phenylalanine

2-Fluoro-4-methoxy-DL-phenylalanine

Cat. No.: B7827105
M. Wt: 213.21 g/mol
InChI Key: WPRRDCRYBYGCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methoxy-DL-phenylalanine is a useful research compound. Its molecular formula is C10H12FNO3 and its molecular weight is 213.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

2-Fluoro-4-methoxy-DL-phenylalanine and its derivatives have been studied for their antitumor properties. Substituted N-benzoyl derivatives of this compound have shown significant growth-inhibitory activity in a microbial antitumor prescreen system. The most notable activity was observed in compounds with ortho-substituted fluoro, meta-, and para-substituted chloro and nitro groups. This suggests a potential for these compounds in antitumor applications (Otani & Briley, 1982), (tt & Briley, 1983).

Chromatographic Separation

This compound has been utilized in ligand-exchange micellar electrokinetic capillary chromatography for the separation of fluoro-DL-phenylalanine and DL-tyrosine isomers. The separation process was enhanced by the addition of sodium dodecyl sulfate (SDS), indicating the compound's utility in chromatographic applications (Chen et al., 1998).

Synthesis and Resolution

The compound has also been involved in synthesis and resolution studies. For instance, o-hydroxy-DL-phenylalanine-2-14C, which is related to this compound, was synthesized and resolved using chymotrypsin. This demonstrates its potential use in the synthesis of labeled compounds for various research purposes (Petitclerc et al., 1969).

Fluorination and Functionalization

The compound has been used in the fluorination of amino acids for tagging purposes. For example, L-3-Methoxy-4-hydroxyphenylalanine was fluorinated with XeF2, indicating its relevance in creating fluorinated biomolecules for various research applications (Firnau et al., 1980).

Biomolecular Probes

Incorporation of phenylalanine derivatives, including 4-fluoro phenylalanine, into molecular probes has been shown to enhance the quenching effect, reducing background fluorescence. This suggests its application in the development of more effective molecular probes for research in cellular biology (Ren et al., 2015).

Properties

IUPAC Name

2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRRDCRYBYGCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(C(=O)O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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